molecular formula C21H23NO4 B3043055 7-Diethylamino-3-(3',4'-dimethoxyphenyl)coumarin CAS No. 720673-80-3

7-Diethylamino-3-(3',4'-dimethoxyphenyl)coumarin

Cat. No.: B3043055
CAS No.: 720673-80-3
M. Wt: 353.4 g/mol
InChI Key: SRKMAHYDQNVWHY-UHFFFAOYSA-N
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Description

7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science. This particular compound is notable for its fluorescent properties, making it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin typically involves the condensation of 3-(3’,4’-dimethoxyphenyl)propanoic acid with diethylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.

    Biology: Employed in the study of biological systems, particularly in imaging and tracking of cellular processes due to its fluorescent properties.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin is primarily based on its ability to interact with biological molecules through its fluorescent properties. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and emit fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications to visualize and track biological processes .

Comparison with Similar Compounds

    7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Another coumarin derivative with similar fluorescent properties but different functional groups.

    7-Diethylamino-3-carboxycoumarin: A coumarin derivative with a carboxyl group, used in similar applications but with different chemical properties.

    7-Diethylamino-3-formylcoumarin: A coumarin derivative with a formyl group, used in various analytical applications.

Uniqueness: 7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin is unique due to its specific combination of diethylamino and dimethoxyphenyl groups, which confer distinct fluorescent properties and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

7-(diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-5-22(6-2)16-9-7-15-11-17(21(23)26-19(15)13-16)14-8-10-18(24-3)20(12-14)25-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKMAHYDQNVWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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